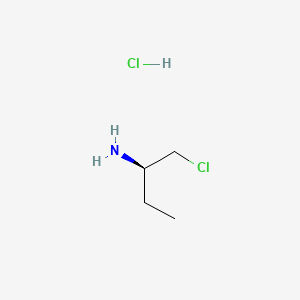
(2R)-1-chlorobutan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-chlorobutan-2-aminehydrochloride is a chiral organic compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, an amine group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.
Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.
Formation of Hydrochloride Salt: The resulting (2R)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products Formed
Substitution: Formation of (2R)-1-hydroxybutan-2-amine.
Oxidation: Formation of (2R)-1-chlorobutan-2-imine.
Reduction: Formation of (2R)-butan-2-amine.
Aplicaciones Científicas De Investigación
(2R)-1-chlorobutan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-1-chlorobutan-2-aminehydrochloride with similar chemical properties but different stereochemistry.
(2R)-1-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.
(2R)-1-chlorobutan-2-amine: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
6189-21-5 |
|---|---|
Fórmula molecular |
C4H11Cl2N |
Peso molecular |
144.04 g/mol |
Nombre IUPAC |
(2R)-1-chlorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
KCFMGRDFBNKXFB-PGMHMLKASA-N |
SMILES isomérico |
CC[C@H](CCl)N.Cl |
SMILES canónico |
CCC(CCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



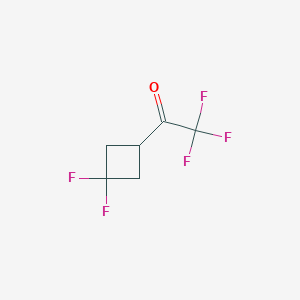
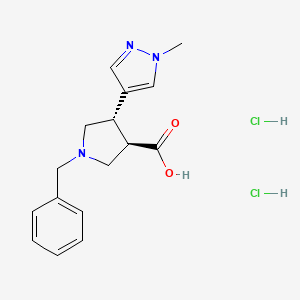
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

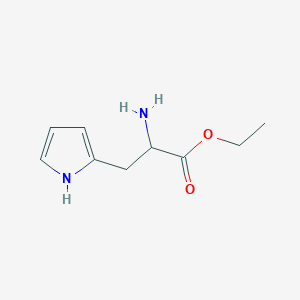

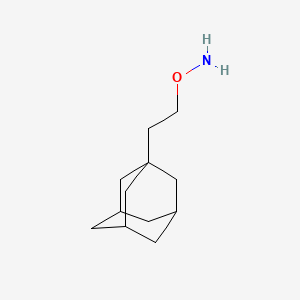
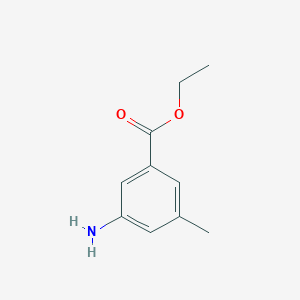
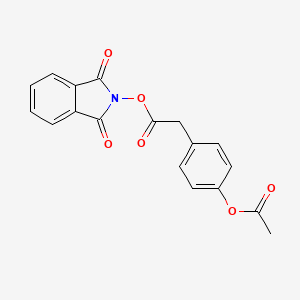
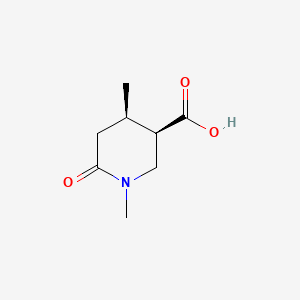
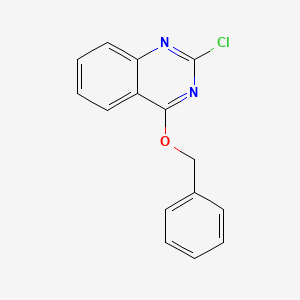
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
